molecular formula C19H20N2O3 B2908351 Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate CAS No. 922951-33-5

Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate

Cat. No. B2908351
M. Wt: 324.38
InChI Key: LZNSSXRNSZXOFW-UHFFFAOYSA-N
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Description

Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate, also known as Baclofen, is a medication used to treat muscle spasms, particularly in people with multiple sclerosis, spinal cord injuries, or other neurological disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid with benzyl chloroformate in the presence of a base to form the desired product.

Starting Materials
4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid, benzyl chloroformate, base (e.g. triethylamine)

Reaction
Add 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid to a reaction flask, Add a base (e.g. triethylamine) to the reaction flask and stir, Add benzyl chloroformate to the reaction flask dropwise while stirring, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent (e.g. ethyl acetate), Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the desired product

Mechanism Of Action

Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate acts as a GABA-B receptor agonist, which means it binds to and activates GABA-B receptors in the brain and spinal cord. This leads to a decrease in the release of neurotransmitters that cause muscle spasms and an increase in the release of neurotransmitters that promote muscle relaxation.

Biochemical And Physiological Effects

Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate has been shown to decrease muscle spasticity and improve muscle function in people with neurological disorders. It has also been shown to reduce alcohol cravings and withdrawal symptoms in people with alcoholism.

Advantages And Limitations For Lab Experiments

Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate is a well-studied medication with a known mechanism of action. It is readily available and can be easily administered to experimental animals. However, its effectiveness may vary depending on the specific experimental conditions and the animal model used.

Future Directions

1. Further studies are needed to better understand the mechanisms underlying the effectiveness of Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate in treating muscle spasticity and alcoholism.
2. Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate's potential use in treating other neurological disorders, such as Parkinson's disease and Huntington's disease, should be explored.
3. The development of new Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate analogs with improved efficacy and fewer side effects should be pursued.
4. The use of Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate in combination with other medications or therapies should be investigated to enhance its therapeutic effects.

Scientific Research Applications

Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate has been extensively studied for its effectiveness in treating muscle spasticity. It has also been studied for its potential use in treating alcoholism and other addictive disorders. Benzyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate has been shown to reduce alcohol cravings and withdrawal symptoms.

properties

IUPAC Name

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-9-10-16(12-17(14)21-11-5-8-18(21)22)20-19(23)24-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNSSXRNSZXOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate

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